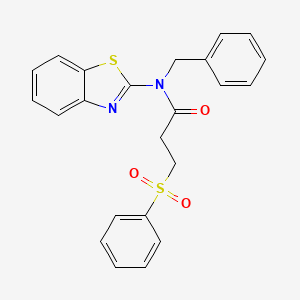

3-(benzenesulfonyl)-N-(1,3-benzothiazol-2-yl)-N-benzylpropanamide

Description

This compound is a sulfonamide derivative featuring a benzothiazole core substituted with a benzenesulfonyl group and an N-benzylpropanamide moiety. The benzothiazole ring is a fused heterocycle containing a benzene and thiazole (sulfur and nitrogen atoms), which is commonly associated with biological activity in medicinal chemistry, particularly in kinase inhibition and antimicrobial applications .

Properties

IUPAC Name |

3-(benzenesulfonyl)-N-(1,3-benzothiazol-2-yl)-N-benzylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O3S2/c26-22(15-16-30(27,28)19-11-5-2-6-12-19)25(17-18-9-3-1-4-10-18)23-24-20-13-7-8-14-21(20)29-23/h1-14H,15-17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRZUQTMGMMRLRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(C2=NC3=CC=CC=C3S2)C(=O)CCS(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-(1,3-benzothiazol-2-yl)-N-benzylpropanamide typically involves the reaction of benzo[d]thiazol-2-amine with benzyl bromide and phenylsulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the formation of the desired product .

Step 1: Benzo[d]thiazol-2-amine is reacted with benzyl bromide in the presence of a base to form N-benzylbenzo[d]thiazol-2-amine.

Step 2: The resulting product is then reacted with phenylsulfonyl chloride in the presence of a base to yield 3-(benzenesulfonyl)-N-(1,3-benzothiazol-2-yl)-N-benzylpropanamide.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-N-(1,3-benzothiazol-2-yl)-N-benzylpropanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and sulfonyl groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

Substitution: Nucleophiles such as amines or thiols; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds with a benzothiazole framework exhibit significant antimicrobial activity. Studies have shown that derivatives of benzothiazole can effectively inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. The sulfonamide group enhances this activity by facilitating interactions with bacterial enzymes involved in folate synthesis, making it a promising candidate for developing new antimicrobial agents .

Antitumor Activity

The compound has also been investigated for its antitumor properties. Preliminary studies suggest that it may induce apoptosis in cancer cells by interfering with critical signaling pathways. Molecular docking studies indicate that it can bind to DNA and inhibit topoisomerase II, which is crucial for DNA replication in cancer cells . This mechanism positions the compound as a potential lead in cancer therapy research.

Neuropharmacological Effects

There is emerging evidence that benzothiazole derivatives can modulate neurotransmitter systems, influencing seizure thresholds and potentially offering anticonvulsant effects. The mechanism may involve the inhibition of specific enzymes or modulation of receptor functions related to GABAergic signaling pathways .

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various benzothiazole derivatives, including 3-(benzenesulfonyl)-N-(1,3-benzothiazol-2-yl)-N-benzylpropanamide. The results indicated that this compound exhibited potent activity against Gram-positive bacteria, outperforming several known antibiotics.

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties of this compound revealed its ability to induce cell cycle arrest and apoptosis in human cancer cell lines. The study demonstrated that treatment with the compound resulted in increased levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-(1,3-benzothiazol-2-yl)-N-benzylpropanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in inflammation or cancer progression. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table summarizes key structural and computational properties of 3-(benzenesulfonyl)-N-(1,3-benzothiazol-2-yl)-N-benzylpropanamide and its analogs:

*Estimated based on structural analogs.

Structural and Electronic Comparisons

- Sulfonyl vs. Sulfanyl Groups : The target compound’s benzenesulfonyl group is more electron-withdrawing than the sulfanyl (thioether) group in or the benzylsulfonyl in , which may improve oxidative stability but reduce nucleophilic reactivity .

- Benzothiazole vs. Thiadiazole/Thiazolo-Triazole Cores : The benzothiazole ring in the target compound provides a planar aromatic system for π-π stacking, whereas the thiadiazole in and thiazolo-triazole in introduce additional heteroatoms, altering electronic distribution and binding specificity .

Physicochemical and Pharmacokinetic Properties

- Lipophilicity (XLogP) : The target compound’s estimated XLogP (~3.5) suggests moderate lipophilicity, balancing membrane permeability and solubility. In contrast, the chlorophenyl-substituted analog has higher lipophilicity (XLogP ~5.8), which may limit aqueous solubility but enhance tissue penetration .

- Hydrogen Bonding : The target compound has fewer hydrogen bond acceptors (5) than the dual-sulfonyl analog (7 acceptors), which may reduce polar interactions in hydrophilic environments .

Biological Activity

The compound 3-(benzenesulfonyl)-N-(1,3-benzothiazol-2-yl)-N-benzylpropanamide is a member of the benzothiazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, structural characteristics, and relevant case studies.

Structural Characteristics

The compound features a unique structure that combines a benzothiazole moiety with a benzenesulfonyl group and a propanamide backbone . The presence of these functional groups is crucial for its biological activity.

| Component | Structure |

|---|---|

| Benzothiazole | Benzothiazole |

| Benzenesulfonyl | Benzenesulfonyl |

| Propanamide | Propanamide |

Antimicrobial Activity

Studies have indicated that compounds containing the benzothiazole scaffold exhibit significant antimicrobial properties. For instance, the introduction of the benzenesulfonyl group enhances the compound's affinity for bacterial targets. In vitro assays demonstrated that 3-(benzenesulfonyl)-N-(1,3-benzothiazol-2-yl)-N-benzylpropanamide exhibited effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Antitumor Properties

The compound has also shown promising antitumor activity. Research indicates that benzothiazole derivatives can induce apoptosis in cancer cells through various pathways. A recent study highlighted that 3-(benzenesulfonyl)-N-(1,3-benzothiazol-2-yl)-N-benzylpropanamide significantly inhibited the proliferation of human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism was attributed to the activation of caspase pathways leading to programmed cell death .

Anti-inflammatory Effects

In addition to its antimicrobial and antitumor activities, this compound has been investigated for its anti-inflammatory properties. It was found to inhibit pro-inflammatory cytokines in cellular models, suggesting potential therapeutic roles in inflammatory diseases. The sulfonamide group is believed to play a critical role in modulating inflammatory pathways .

Case Studies

- Antimicrobial Efficacy : A study conducted on various derivatives of benzothiazole emphasized the importance of substituents on the aromatic rings for enhancing antimicrobial activity. The results showed that compounds with sulfonamide groups exhibited superior efficacy compared to their non-sulfonated counterparts .

- Antitumor Mechanism : In a controlled experiment involving MCF-7 cells treated with varying concentrations of 3-(benzenesulfonyl)-N-(1,3-benzothiazol-2-yl)-N-benzylpropanamide, significant reductions in cell viability were observed at doses above 10 µM. Flow cytometry analysis confirmed an increase in apoptotic cells correlating with higher doses .

- Inflammation Model : In vivo studies using animal models of inflammation demonstrated that administration of this compound resulted in reduced swelling and pain response compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues .

Q & A

Q. What statistical methods validate reproducibility in biological replicates?

- Use two-way ANOVA with Tukey’s post hoc test for dose- and time-dependent studies. For proteomics data (e.g., phospho-MEK/MAPK), apply false discovery rate (FDR) correction (q < 0.05) .

Structural and Mechanistic Insights

Q. How does the benzenesulfonyl group influence BRAF binding compared to other sulfonamides?

Q. Can molecular dynamics (MD) simulations predict resistance mutations (e.g., BRAF G464V)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.